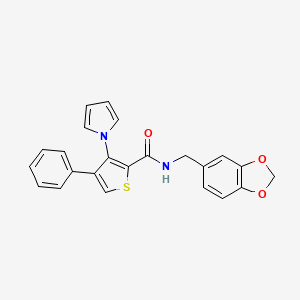![molecular formula C14H14ClN5O2S B2937251 N-(2-{[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]formamido}ethyl)pyridine-3-carboxamide CAS No. 1223234-00-1](/img/structure/B2937251.png)
N-(2-{[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]formamido}ethyl)pyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-{[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]formamido}ethyl)pyridine-3-carboxamide is a useful research compound. Its molecular formula is C14H14ClN5O2S and its molecular weight is 351.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-{[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]formamido}ethyl)pyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Starting with the formation of the pyrimidinyl structure through the chlorination and methylthiolation of a pyrimidine derivative.
The resulting intermediate is then reacted with formamide to introduce the formamido group.
Finally, the pyridine carboxamide is synthesized through amide bond formation with the formamido intermediate.
Industrial Production Methods: For industrial production, optimized reaction conditions such as controlled temperature, pressure, and catalysts are used to ensure high yield and purity. Methods like reflux heating and solvent extraction are often employed to isolate the final product.
化学反应分析
Types of Reactions: N-(2-{[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]formamido}ethyl)pyridine-3-carboxamide can undergo several types of chemical reactions:
Oxidation: : The methylsulfanyl group can be oxidized to a sulfone or sulfoxide.
Reduction: : Selective reduction of the nitro group in the pyrimidine ring can lead to various derivatives.
Substitution: : The chloro group can be substituted with various nucleophiles like amines, alkoxides, or thiols.
Common Reagents and Conditions:
Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reducing agents like lithium aluminum hydride.
Nucleophilic reagents such as amines, thiols, and alkoxides. Reactions typically occur in solvents like dichloromethane, ethanol, or dimethyl sulfoxide under controlled temperatures ranging from -78°C to room temperature.
Major Products Formed: Major products from these reactions include sulfoxides, sulfones, amine-substituted derivatives, and reduced pyrimidinyl forms.
4. Scientific Research Applications: this compound has diverse applications:
Chemistry: : Used as a precursor for synthesizing complex organic molecules, especially in the development of heterocyclic compounds.
Biology: : Investigated for its potential role as an enzyme inhibitor or receptor ligand.
Medicine: : Studied for its potential therapeutic effects, particularly in oncology and antimicrobial research.
Industry: : Utilized in the production of specialty chemicals and materials.
5. Mechanism of Action: The compound exerts its effects primarily through interactions with molecular targets in biological systems:
Molecular Targets: : Targets enzymes involved in cellular metabolism and signal transduction.
Pathways Involved: : Influences pathways related to cell proliferation, apoptosis, and immune response by binding to active sites of enzymes and modulating their activity.
6. Comparison with Similar Compounds: this compound is distinct due to its specific chemical structure and functional groups. Similar compounds include:
N-(2-{[5-chloro-2-methoxypyrimidin-4-yl]formamido}ethyl)pyridine-3-carboxamide: where the methylsulfanyl group is replaced by a methoxy group.
N-(2-{[5-chloro-2-(ethylthio)pyrimidin-4-yl]formamido}ethyl)pyridine-3-carboxamide: featuring an ethylthio group instead of a methylsulfanyl group. These analogues show different reactivity and bioactivity profiles, highlighting the uniqueness of the parent compound.
There you have it! A deep dive into the fascinating world of this compound. What aspect of this compound piques your curiosity the most?
属性
IUPAC Name |
5-chloro-2-methylsulfanyl-N-[2-(pyridine-3-carbonylamino)ethyl]pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN5O2S/c1-23-14-19-8-10(15)11(20-14)13(22)18-6-5-17-12(21)9-3-2-4-16-7-9/h2-4,7-8H,5-6H2,1H3,(H,17,21)(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLNJAENSTSTCFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)C(=O)NCCNC(=O)C2=CN=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
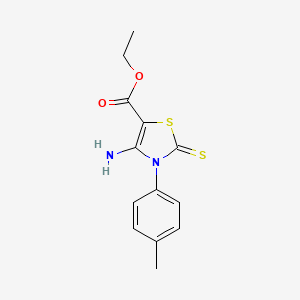
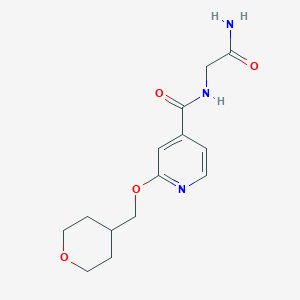
![9-cyclopentyl-3-(2-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2937172.png)
![N-(1-cyanocyclopentyl)-2-{[3-(4-methyl-1,3-thiazol-2-yl)phenyl]amino}acetamide](/img/structure/B2937174.png)
![1-[(3-fluorophenyl)methyl]-2-oxo-N-[2-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide](/img/structure/B2937176.png)
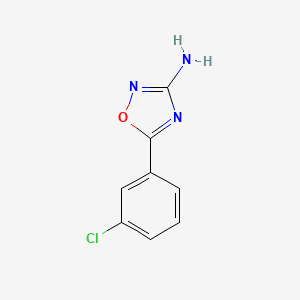
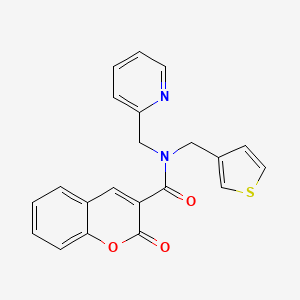
![3-ethyl-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2937180.png)

![4-(4-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-6-cyclopropylpyrimidine](/img/structure/B2937184.png)
![4-[4-(5-Chloro-2-methoxybenzoyl)piperazin-1-yl]-5-fluoro-6-methylpyrimidine](/img/structure/B2937185.png)
![N-(5-benzyl-1,3-thiazol-2-yl)-4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide](/img/structure/B2937187.png)
![N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}-2-methylpropanamide](/img/structure/B2937188.png)
